Differential Lipophilicity (XLogP3) Quantifies Membrane Permeation and Distribution Advantages
The target compound exhibits an XLogP3 of 3.7, which is 1.3 log units higher than the primary amine analog 3-Bromo-5-(trifluoromethyl)benzylamine (XLogP3 = 2.4) and 0.8 log units higher than the N-methyl analog (XLogP3 = 2.9) [1][2][3]. This significant increase in lipophilicity directly impacts passive membrane permeability and tissue distribution, a critical parameter in central nervous system (CNS) drug discovery where optimal XLogP3 range is typically 2-4 [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | Primary amine analog CAS 691877-04-0: XLogP3 = 2.4; N-methyl analog CAS 1521652-64-1: XLogP3 = 2.9 |
| Quantified Difference | +1.3 log units versus primary amine; +0.8 log units versus N-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025.04.14 release) |
Why This Matters
A 1.3 log unit increase corresponds to roughly a 20-fold increase in predicted membrane partitioning, making the isopropyl derivative a superior candidate for programs requiring enhanced passive permeability compared to its simpler analogs.
- [1] PubChem. (2026). Compound Summary for CID 66872334: (3-Bromo-5-trifluoromethyl-benzyl)-isopropyl-amine. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 53414438: 3-Bromo-5-(trifluoromethyl)benzylamine. National Library of Medicine. View Source
- [3] PubChem. (2026). Compound Summary for CID 83337273: {[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine. National Library of Medicine. View Source
- [4] Pajouhesh H, Lenz GR. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
